molecular formula C16H22N2O4S B10931451 1-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}pyrrolidin-2-one

1-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}pyrrolidin-2-one

Cat. No.: B10931451
M. Wt: 338.4 g/mol
InChI Key: XQOAJJIWBTXKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(2,6-DIMETHYLMORPHOLINO)SULFONYL]PHENYL}-2-PYRROLIDINONE is a complex organic compound that features a pyrrolidinone ring and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2,6-DIMETHYLMORPHOLINO)SULFONYL]PHENYL}-2-PYRROLIDINONE typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions, where the morpholine reacts with a suitable electrophile.

    Sulfonylation: The sulfonyl group is added through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(2,6-DIMETHYLMORPHOLINO)SULFONYL]PHENYL}-2-PYRROLIDINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[(2,6-DIMETHYLMORPHOLINO)SULFONYL]PHENYL}-2-PYRROLIDINONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(2,6-DIMETHYLMORPHOLINO)SULFONYL]PHENYL}-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    2,6-Dimethylmorpholine: Shares the morpholino group but lacks the pyrrolidinone ring.

    Pyrrolidine: Contains the pyrrolidine ring but lacks the morpholino and sulfonyl groups.

Uniqueness: 1-{4-[(2,6-DIMETHYLMORPHOLINO)SULFONYL]PHENYL}-2-PYRROLIDINONE is unique due to its combination of a pyrrolidinone ring and a morpholino group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C16H22N2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

1-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C16H22N2O4S/c1-12-10-17(11-13(2)22-12)23(20,21)15-7-5-14(6-8-15)18-9-3-4-16(18)19/h5-8,12-13H,3-4,9-11H2,1-2H3

InChI Key

XQOAJJIWBTXKJD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.